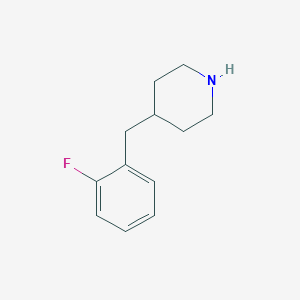

4-(2-Fluorobenzyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

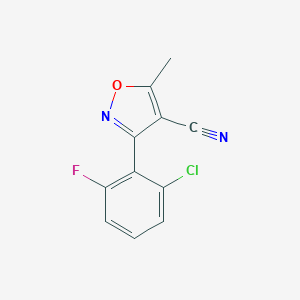

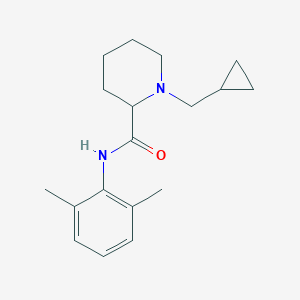

The synthesis of fluorobenzyl piperidine derivatives often involves the Grignard reaction, a technique utilized for constructing carbon-carbon bonds. For example, the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine was achieved through the Grignard reaction of 4-fluoro-bromobenzene and pyridine-4-aldehyde, followed by deoxygenation and ring saturation processes (Proszenyák et al., 2005). This method demonstrates the feasibility of incorporating fluorine atoms into the benzyl position, which is crucial for the synthesis of 4-(2-Fluorobenzyl)piperidine.

Molecular Structure Analysis

The molecular structure of fluorobenzyl piperidine derivatives can be analyzed through various spectroscopic techniques. For instance, the structure of a novel bioactive heterocycle containing the fluorobenzyl piperidine motif was confirmed using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). These methods provide detailed information about the atomic and electronic structure, confirming the presence of the fluorobenzyl group attached to the piperidine ring.

Chemical Reactions and Properties

Fluorobenzyl piperidine derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, these compounds have been utilized in the synthesis of radiotracers for PET imaging, where the fluorobenzyl piperidine moiety plays a critical role in the biological activity of the resulting molecules (Labas et al., 2011). The incorporation of fluorine atoms significantly impacts the chemical reactivity and biological properties of these compounds.

Applications De Recherche Scientifique

-

Scientific Field: Organic Chemistry

- Application : “4-(2-Fluorobenzyl)piperidine” is a chemical compound used in organic chemistry . It is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds. The specific methods of application can vary widely depending on the desired end product .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Biochemistry

- Application : There is some evidence that similar compounds may have applications in biochemistry . For example, tyrosinase, an enzyme involved in the production of melanin, has been studied extensively in the context of skin pigmentation and melanoma .

- Methods of Application : In these studies, compounds similar to “4-(2-Fluorobenzyl)piperidine” could potentially be used to inhibit the activity of tyrosinase, thereby affecting the production of melanin .

- Results or Outcomes : While the specific outcomes of these studies are not detailed, the potential implications could include new therapeutics for preventing skin pigmentation and melanoma .

-

Scientific Field: Microbiology

- Application : Piperidine derivatives, including “4-(2-Fluorobenzyl)piperidine”, have been studied for their antibacterial properties .

- Methods of Application : In these studies, the compounds were reacted with various halogenated benzyl compounds in the presence of triethylamine in benzene at reflux .

- Results or Outcomes : The specific outcomes of these studies are not detailed, but the research suggests potential applications in the development of new antibacterial agents .

-

Scientific Field: Medicinal Chemistry

- Application : Piperidine derivatives, including “4-(2-Fluorobenzyl)piperidine”, are used in over twenty drug classes . They are found in anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .

- Methods of Application : The specific methods of application can vary widely depending on the desired end product .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Synthesis of Complex Organic Compounds

- Application : “4-(2-Fluorobenzyl)piperidine” is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Pharmaceutical Research

- Application : “4-(2-Fluorobenzyl)piperidine” is a key component in many pharmaceuticals . It is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Synthesis of Complex Organic Compounds

- Application : “4-(2-Fluorobenzyl)piperidine” is often used in the synthesis of complex organic compounds . For example, it can be used in the synthesis of 2,6-disubstituted piperidines .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds. In one protocol, the earlier synthesized 2-substituted 8-nonen-4-amines cyclized via intramolecular hydroamination reaction in the presence of complex Cp* 2 NdCH(TMS) 2 to achieve 2,6-disubstituted piperidines .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Pharmaceutical Research

Safety And Hazards

Propriétés

IUPAC Name |

4-[(2-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTZGYXMDTTYBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444758 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorobenzyl)piperidine | |

CAS RN |

194288-97-6 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)